7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione
Description
Properties
CAS No. |
90058-27-8 |
|---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
11-methyl-1,4-diazaspiro[5.5]undecane-2,5-dione |
InChI |
InChI=1S/C10H16N2O2/c1-7-4-2-3-5-10(7)9(14)11-6-8(13)12-10/h7H,2-6H2,1H3,(H,11,14)(H,12,13) |
InChI Key |
OMXDVFAWWBTVSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC12C(=O)NCC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Ugi Four-Component Reaction Followed by Tsuji–Trost Cyclization
A prominent approach involves the Ugi four-component reaction (Ugi-4CR) to generate precursors, followed by palladium-catalyzed Tsuji–Trost cyclization to form the spirocyclic core. In Procedure A ( ), aldehydes, amines, carboxylic acids, and isocyanides undergo Ugi-4CR in methanol to yield linear peptoid precursors. For example, combining 4-methoxybenzylamine, ethyl isocyanide, and a methyl-substituted aldehyde produces a precursor with a pendent vinyl group.
The subsequent Tsuji–Trost cyclization (Procedure B , ) employs Pd₂(dba)₃ (0.05 equiv) and chiral phosphine ligand L4 (0.2 equiv) in dioxane. The reaction proceeds at room temperature overnight, achieving enantioselective intramolecular allylic amidation to form the spirocyclic diketopiperazine. This method yields enantiomerically enriched products (e.g., (R)-4-benzyl-3-ethyl-1-(4-methoxybenzyl)-1,4-diazaspiro[5.5]undecane-2,5-dione) with >90% enantiomeric excess (ee) in some cases .
Key Advantages :
-
High enantioselectivity via chiral ligand L4 .
-
Modular precursor synthesis through Ugi-4CR.
N-Alkylation of Imidazolidinedione Derivatives
Alternative routes involve N-alkylation of imidazolidinedione intermediates. As demonstrated in the synthesis of azimilide dihydrochloride ( ), 1-bromo-4-chlorobutane reacts with a methyl-substituted imidazolidinedione under basic conditions (K₂CO₃, DMF, 353–373 K). Subsequent quaternization with N-methylpiperazine introduces the spirocyclic nitrogen.
For 7-methyl-1,4-diazaspiro[5.5]undecane-2,5-dione, analogous alkylation of a preformed imidazolidinedione with methylating agents (e.g., methyl iodide) could install the 7-methyl group. The reaction typically requires polar aprotic solvents (DMF, DMSO) and elevated temperatures (50–80°C) .
Purification : Column chromatography on silica gel or recrystallization from ethanol/water mixtures yields high-purity products .
Solvent-Free Microwave-Assisted Condensation
Green chemistry approaches utilize microwave irradiation to accelerate spirocycle formation. In a reported method ( ), 6-carbethoxy-3,5-diarylcyclohex-2-enones condense with ethylene diamine in the presence of p-toluenesulfonic acid (p-TSA) under solvent-free conditions. Microwave irradiation (100–150 W, 5–10 min) facilitates rapid imine formation and cyclization, yielding 1,4-diazaspiro[4.5]deca-9-ene derivatives.
Adapting this protocol, substituting the cyclohexenone with a methyl-bearing analog could direct the formation of the 7-methyl substituent. The absence of solvent reduces waste, while microwave heating enhances reaction efficiency (80–90% yield in 10 min) .
Industrial-Scale Synthesis via Continuous Flow Reactors
For large-scale production, continuous flow reactors optimize yield and reproducibility. A diazaspiro[5.5]undecane precursor (e.g., 3-(5-bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane) is synthesized by reacting a spirocyclic amine with 5-bromo-2-chloropyridine in DMF using K₂CO₃ (2 equiv) at 100°C (). Automated systems control residence time and temperature, achieving >95% conversion.
Applying this to this compound, methyl-substituted amines and ketones could be fed into a flow reactor with immobilized catalysts (e.g., Pd/C), enabling continuous production.
Oxidative Methods for Carboxylic Acid Precursors
Procedure D ( ) details the oxidation of alcohols to carboxylic acids using CuBr, 2,2′-bipyridine, and TEMPO under oxygen. A methyl-substituted alcohol precursor is oxidized to the corresponding carboxylic acid, which participates in Ugi-4CR. After oxidation, the aldehyde intermediate is quenched with H₂O₂ and NaClO₂, followed by extraction with ethyl acetate .
Comparative Analysis of Methods
| Method | Catalyst/Reagents | Yield | Enantioselectivity | Scale |
|---|---|---|---|---|
| Ugi-4CR + Tsuji–Trost | Pd₂(dba)₃, L4 | 60–75% | >90% ee | Lab-scale |
| N-Alkylation | K₂CO₃, DMF | 70–85% | N/A | Pilot-scale |
| Microwave Condensation | p-TSA, MWI | 80–90% | N/A | Lab-scale |
| Continuous Flow | K₂CO₃, DMF | >95% | N/A | Industrial |
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, often targeting specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions to facilitate the substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its pharmacological properties , particularly as an enzyme inhibitor and receptor agonist. Its structural characteristics allow it to modulate biological pathways effectively. Research indicates that modifications to its structure can enhance or alter its biological activity, making it a candidate for further investigation in drug development.
Table 1: Potential Biological Activities of 7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione
Enzyme Inhibition Studies
Research has shown that this compound exhibits significant enzyme inhibition properties. This is particularly relevant in the context of developing therapeutic agents targeting diseases where enzyme modulation is crucial.
Case Study: Enzyme Interaction
A study explored the compound's ability to interact with specific enzymes linked to metabolic disorders. The findings indicated a promising inhibition profile that could lead to the development of new treatments for conditions such as diabetes and obesity by regulating metabolic enzymes.
Receptor Interaction Studies
The compound's interaction with receptors is a key area of research, particularly concerning the GABA_A receptor. It has been identified as a potential antagonist, which may influence neuronal excitability and offer therapeutic implications for neurological disorders.
Table 2: Receptor Interaction Profiles
Synthesis and Optimization
The synthesis of this compound typically involves several methods that can be optimized for yield and purity through careful control of reaction conditions. Notable synthetic routes include cyclization reactions involving appropriate diamines and cyclic anhydrides.
Table 3: Synthesis Methods Overview
| Method Type | Description | Yield Optimization Techniques |
|---|---|---|
| Cyclization | Involves diamines with cyclic anhydrides | Reaction temperature control |
| Continuous Flow | Utilizes automated systems for enhanced efficiency | Real-time monitoring of reaction parameters |
Mechanism of Action
The mechanism of action of 7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on target proteins, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds are structurally related to 7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione, differing in substituent position, ring size, or functional groups:
| Compound Name | CAS Number | Key Structural Features | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| 1,4-Diazaspiro[5.5]undecane-2,5-dione | 106025-29-0 | Parent compound; no methyl substituent | C₉H₁₄N₂O₂ | 182.22 g/mol |
| 1,4-Diazaspiro[5.5]undecane-3,5-dione | 5699-91-2 | Carbonyl groups at positions 3 and 5 | C₉H₁₄N₂O₂ | 182.22 g/mol |
| (S)-3-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione | 90058-23-4 | Methyl at position 3; stereospecific (S)-configuration | C₁₀H₁₆N₂O₂ | 196.25 g/mol |
| 1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione (5d) | - | Aryl substituent (phenyl) at position 1 | C₁₅H₁₆N₂O₂ | 256.30 g/mol |
Key Observations :
- Substituent Position : The methyl group at position 7 in the target compound contrasts with analogs like (S)-3-methyl (CAS 90058-23-4), where steric effects near the carbonyl groups may alter hydrogen-bonding capacity or ring puckering .
- Aryl vs. Alkyl Substituents : Aryl-substituted derivatives (e.g., 5d) exhibit higher melting points (162–183°C) compared to alkylated analogs (e.g., viscous oils like 6n), suggesting enhanced crystallinity from π-π stacking .
Physicochemical and Spectral Properties
Notes:
Biological Activity
7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione is a spirocyclic compound characterized by its unique structural features, including a spiro linkage between two nitrogen-containing rings and two carbonyl groups. This distinct structure imparts unique chemical properties that make it a subject of interest in medicinal chemistry and pharmacology. Recent studies have explored its biological activity, particularly its potential as an enzyme inhibitor and receptor agonist.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, suggesting potential therapeutic applications in conditions where enzyme modulation is beneficial.
- Receptor Agonism : It may act as an agonist for certain receptors, influencing various biological pathways and potentially leading to pharmacological effects.
Anticonvulsant Activity
A notable area of research focuses on the anticonvulsant properties of compounds related to this compound. In a study examining various diazaspiro compounds, certain derivatives demonstrated potent anticonvulsant activity with effective doses (ED50) significantly lower than reference drugs like Phenobarbital and Ethosuximide .
| Compound ID | ED50 (mmol/kg) | Reference Drug | Reference Drug ED50 (mmol/kg) |
|---|---|---|---|
| 6g | 0.0043 | Phenobarbital | 0.06 |
| 6e | 0.019 | Diphenylhydantoin | 0.034 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that it may interact with specific molecular targets involved in neurotransmission and cellular signaling pathways.
Structural Modifications and Activity Enhancement
Modifications to the structure of this compound can enhance or alter its biological activity. Research indicates that varying the substituents on the spirocyclic framework can lead to compounds with improved potency or selectivity towards specific biological targets .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Anticonvulsant Screening : A comprehensive screening of various diazaspiro compounds revealed that modifications to the core structure significantly influenced their anticonvulsant efficacy .
- Mechanistic Studies : Investigations into the binding affinity of this compound with target receptors have provided insights into its potential therapeutic applications .
- Therapeutic Applications : The compound has been explored for potential use in treating conditions such as obesity and pain management due to its influence on metabolic and pain signaling pathways .
Q & A
Q. Advanced Research Focus
- Box-Behnken Design : Efficiently optimizes 3–5 variables (e.g., temperature, pH, catalyst loading) with minimal runs. For diazaspiro systems, this design identified 85% yield thresholds for 1-(4-methylphenyl) derivatives at 60°C and 0.1 mol% tetrabutylammonium bromide .
- Taguchi Methods : Robust against noise variables (e.g., impurity levels), ideal for industrial-scale process development .
How are spirocyclic intermediates analyzed in continuous flow systems versus batch reactors?
Advanced Research Focus
Continuous flow systems enhance heat/mass transfer, reducing side reactions (e.g., hydrolysis of imide rings). Online NMR or FTIR monitors real-time intermediate formation, while segmented flow prevents clogging from precipitates. Batch reactors, however, allow longer residence times for kinetically slow steps, such as cyclization of sterically hindered precursors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
